molecular formula C37H45NO16 B565344 [(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aR)-7-acetamido-2-(4-methoxyphenyl)-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate CAS No. 121785-18-0

[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aR)-7-acetamido-2-(4-methoxyphenyl)-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate

Cat. No.: B565344
CAS No.: 121785-18-0
M. Wt: 759.758
InChI Key: FXPRHDJHAMNBSH-XQXPDUBFSA-N
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Description

[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aR)-7-acetamido-2-(4-methoxyphenyl)-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate is a useful research compound. Its molecular formula is C37H45NO16 and its molecular weight is 759.758. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Spectral Analysis

Research has explored the synthesis and spectral analysis of compounds with intricate structures, providing a foundation for understanding how similar compounds could be synthesized and analyzed. For instance, the reaction of N1,N2-di-(4-methoxyphenyl)- or N1,N2-di-(4-hydroxyphenyl)-amidines with tetrachloro-1,2-benzoquinone resulted in new compounds, highlighting methods that could potentially be applied to the synthesis and analysis of the specified compound (Gomaa, 2011).

Chemoenzymatic Synthesis Applications

The chemoenzymatic synthesis approach has been utilized to create complex molecules, indicating its potential application for the compound . For example, enzymatic resolutions and syntheses have led to the creation of molecules like (+)-alpha-polypodatetraene, showcasing a method that could be relevant for synthesizing and studying the specified compound's applications (Kinoshita et al., 2008).

Biological Activity and Drug Design

Research on structurally complex compounds has also been directed towards evaluating biological activities and drug design. The synthesis of compounds with potential analgesic and antipyretic activities through environmentally friendly methods suggests a direction for studying the compound's possible health-related applications (Reddy, Reddy, & Dubey, 2014).

Novel Synthesis Methods

Innovative synthesis methods have been developed for compounds that could share structural similarities with the target compound, offering insights into synthetic pathways that could be explored. The synthesis of novel Protox inhibitors through a series of reactions starting from specific pyrazole derivatives indicates the type of chemical reactions that might be employed in the study of the specified compound (Zhou, Xue, Wang, & Qu, 2010).

Crystal Structure Analysis

Determining the crystal structure of complex compounds, such as the synthesis and crystal structure analysis of p-methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside, is crucial for understanding their chemical behavior and potential applications. This area of research could provide valuable insights into how the crystal structure of the specified compound might be analyzed (Peikow et al., 2006).

Properties

IUPAC Name

[(2R,3S,4S,5R,6R)-6-[[(4aR,6S,7R,8R,8aR)-7-acetamido-2-(4-methoxyphenyl)-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H45NO16/c1-19(39)38-29-32(54-37-34(50-23(5)43)33(49-22(4)42)31(48-21(3)41)27(52-37)17-45-20(2)40)30-28(51-36(29)46-16-24-10-8-7-9-11-24)18-47-35(53-30)25-12-14-26(44-6)15-13-25/h7-15,27-37H,16-18H2,1-6H3,(H,38,39)/t27-,28-,29-,30+,31+,32-,33+,34-,35?,36+,37+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPRHDJHAMNBSH-XQXPDUBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C2C(COC(O2)C3=CC=C(C=C3)OC)OC1OCC4=CC=CC=C4)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]2[C@@H](COC(O2)C3=CC=C(C=C3)OC)O[C@@H]1OCC4=CC=CC=C4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H45NO16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747095
Record name Benzyl 2-acetamido-2-deoxy-4,6-O-[(4-methoxyphenyl)methylidene]-3-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-alpha-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

759.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121785-18-0
Record name Benzyl 2-acetamido-2-deoxy-4,6-O-[(4-methoxyphenyl)methylidene]-3-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-alpha-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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